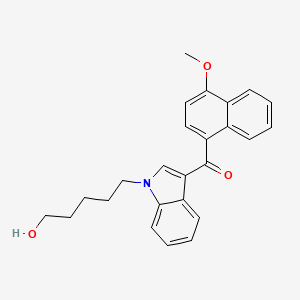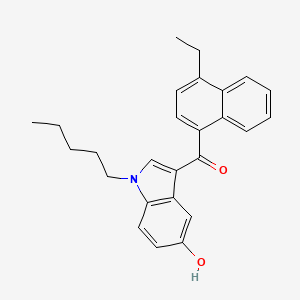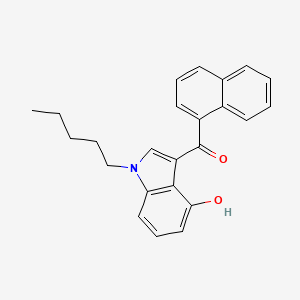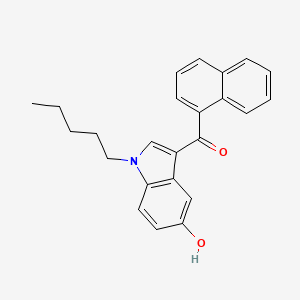
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, also known as TFMPP, is a synthetic molecule that is a derivative of the naturally occurring pyrrole molecule. It is a member of the class of compounds known as substituted pyrroles and is used in a variety of scientific research applications. TFMPP is known to have a variety of biochemical and physiological effects, and has been studied extensively in laboratory experiments.
Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
A review highlights the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review covers synthetic pathways for developing substituted pyrano[2,3-d]pyrimidindione derivatives using diverse catalysts, including organocatalysts and nanocatalysts, emphasizing the mechanism and recyclability of these catalysts. Such scaffolds have wide-ranging applicability, suggesting potential relevance to compounds like 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (Parmar, Vala, & Patel, 2023).
Chemical and Pharmacological Interest in Pyrans
Morpholine and pyrans derivatives are explored for their broad spectrum of pharmacological profiles, indicating the importance of pyrans in medicinal chemistry. This review discusses the developments and methodologies of morpholine and pyran analogues, revealing their potent pharmacophoric activities. Such insights suggest the potential for 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran to possess significant bioactivity (Asif & Imran, 2019).
Tetrahydrobenzo[b]pyrans Synthesis
Research on the organocatalytic synthesis of tetrahydrobenzo[b]pyrans, compounds with significant pharmaceutical relevance, underscores the importance of innovative synthetic strategies for developing heterocyclic compounds. These methods use green solvents and aim for high efficiency and low toxicity, which could be relevant for synthesizing and understanding the properties of compounds like 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (Kiyani, 2018).
Pyrazole Heterocycles Synthesis
The synthesis of pyrazole heterocycles, which are crucial in medicinal chemistry due to their wide-ranging biological activities, might offer insight into the chemical behavior and potential applications of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Pyrazoles are used as synthons in organic synthesis, indicating the versatility of pyran-related structures in developing biologically active compounds (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-4-3-6-11(8-10)18-9-12-5-1-2-7-17-12/h3-4,6,8,12H,1-2,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHMJYMPDCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682168 |
Source


|
| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran | |
CAS RN |
1257665-21-6 |
Source


|
| Record name | 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


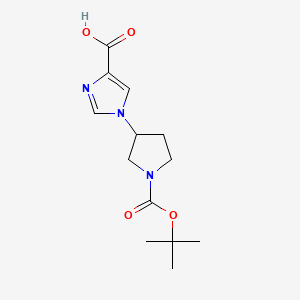
![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)



